molecular formula C17H14N2O6 B11410615 methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11410615
M. Wt: 342.30 g/mol
InChI Key: GNWQGHGEXKSKFM-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound that features a benzoxazine ring system with a nitrobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-nitrobenzoate: Shares the nitrobenzoyl group but lacks the benzoxazine ring.

    4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    N-Methyl-4-nitrobenzohydrazide: Another derivative with similar structural features.

Uniqueness

Methyl 4-(4-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its combination of a benzoxazine ring and a nitrobenzoyl group

Properties

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

methyl 4-(4-nitrobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C17H14N2O6/c1-24-17(21)15-10-18(13-4-2-3-5-14(13)25-15)16(20)11-6-8-12(9-7-11)19(22)23/h2-9,15H,10H2,1H3

InChI Key

GNWQGHGEXKSKFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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